molecular formula C8H3Cl2F3O B1340647 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde CAS No. 118754-52-2

2,6-Dichloro-4-(trifluoromethyl)benzaldehyde

Cat. No.: B1340647
CAS No.: 118754-52-2
M. Wt: 243.01 g/mol
InChI Key: QIZGUWRKKZYYJA-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with the molecular formula C8H3Cl2F3O It is characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to a benzene ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-dichlorotoluene.

    Oxidation: The final step involves the oxidation of the methyl group to an aldehyde using an oxidizing agent like chromium trioxide or potassium permanganate.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, sodium ethoxide.

Major Products Formed

    Oxidation: 2,6-Dichloro-4-(trifluoromethyl)benzoic acid.

    Reduction: 2,6-Dichloro-4-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dichloro-4-(trifluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as a building block for the development of new drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde is primarily related to its ability to interact with biological molecules through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-4-(trifluoromethyl)benzaldehyde
  • 2,6-Dichloro-4-(trifluoromethyl)benzoic acid
  • 2,6-Dichloro-4-(trifluoromethyl)benzyl alcohol

Uniqueness

2,6-Dichloro-4-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of its chlorine and trifluoromethyl groups, which confer distinct chemical reactivity and physical properties

Properties

IUPAC Name

2,6-dichloro-4-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZGUWRKKZYYJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564106
Record name 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118754-52-2
Record name 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared as described in Example 159 substituting 1,3-dichloro-5-(trifluoromethyl)benzene for 1-chloro-3-methoxy-5-(trifluoromethyl)benzene.
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Synthesis routes and methods II

Procedure details

A solution of 4-bromo-3,5-dichlorobenzotrifluoride (1 g, 3.4 mmol) in 1.2 mL tetrahydrofurane was slowly added to isopropylmagnesium bromide (15% in THF, 3.3 g, 3.4 mmol) at max. −10° C. After complete addition the reaction mixture was stirred for 30 min at −10° C. Dimethylformamide (0.275 g, 3.7 mmol) was added and the mixture was slowly warmed up. The mixture was quenched with saturated ammonium chloride solution and extracted three times with ethyl acetate. The combined organic phases were dried on sodium sulfate, filtered and evaporated. The crude product was used without any further purification, brown oil (741 mg, 89%).
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

1-Bromo-2,6-dichloro-4-trifluoromethylbenzene (80 g, 0.27 mol) was dissolved in anhydrous diethyl ether (480 ml) and the solution was cooled to -78° C. Butyllithium (2.5M solution in hexane, 100 ml) was added dropwise with stirring in an atmosphere of nitrogen while maintaining the temperature below -70° C. After stirring for a further 1 hour at -78° C. N-formylpiperidine (30.8 g, 0.27 mol) was added dropwise. The mixture was stirred at -78° C. overnight and allowed to warm slowly to 0° C. Hydrochloric acid (2M, 200 ml) was added dropwise to the solution with ice-cooling. The two layers were separated and the organic phase was washed with water, dried over anhydrous sodium sulphate and evaporated to dryness. The oily residue was dissolved in a mixture of ethyl acetate and petroleum spirit (b.p. 60°-80° C.) (1:10) and the solution was filtered through a column of silica. Evaporation of the filtrate and distillation of the resultant oil gave 2,6-dichloro-4-trifluoromethylbenzaldehyde (43.7 g) as a colourless liquid, b.p. 115° C. at 14 mmHg.
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Synthesis routes and methods V

Procedure details

A 2M n-BuLi solution (5.8 mL, 11.6 mmol) was added to a −78° C. THF solution (60 mL) of 1,3-dichloro-5-(trifluoromethyl)benzene (2.5 g, 11.6 mmol). After 45 min neat DMF (0.39 mL, 5.0 mmol) was added, and the resulting solution was allowed to warm to 0° C. gradually, quenched with NH4Cl solution, and extracted with diethyl ether. The combined extracts were dried (Na2SO4), concentrated, and purified via column chromatography to yield the title compound.
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